

4-Fluorobenzothiohydrazide hydrochloride CAS number and structure

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Compound of Interest

Compound Name:	4-Fluorobenzothiohydrazide hydrochloride
CAS No.:	863296-75-7
Cat. No.:	B8587465

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Technical Monograph: 4-Fluorobenzothiohydrazide Hydrochloride Chemical Identity & Core Data

4-Fluorobenzothiohydrazide hydrochloride is the hydrochloride salt of 4-fluorobenzothiohydrazide. It serves as a stable source of the thiohydrazide pharmacophore, which is otherwise prone to oxidation or decomposition in its free base form over long periods.

Nomenclature & Identifiers

Property	Specification
Chemical Name	4-Fluorobenzothiohydrazide hydrochloride
IUPAC Name	4-fluorobenzene-1-carbohydrazonothioic acid hydrochloride
Synonyms	4-Fluorothiobenzhydrazide HCl; p-Fluorobenzothiohydrazide hydrochloride
CAS Number (HCl Salt)	863296-75-7
CAS Number (Free Base)	518015-39-9
Molecular Formula	C ₇ H ₇ FN ₂ S[1][2][3][4][5][6][7][8] · HCl
Molecular Weight	222.67 g/mol (Salt); 186.21 g/mol (Base)
SMILES (Base)	FC1=CC=C(C(=S)NN)C=C1
Appearance	Off-white to pale yellow crystalline solid
Solubility	Soluble in DMSO, DMF, Methanol; Sparingly soluble in water

Structural Analysis & Pharmacophore

The molecule consists of a para-fluorinated benzene ring fused to a thiohydrazide moiety. This structure confers unique electronic and steric properties:

- **Fluorine Substituent (C-4):** The fluorine atom exerts a strong electron-withdrawing inductive effect (-I), reducing the electron density of the aromatic ring. This increases the metabolic stability of the ring (blocking para-oxidation) and enhances lipophilicity compared to the non-fluorinated analog.
- **Thiohydrazide Group (-C(=S)NHNH₂):**
 - **Nucleophilicity:** The terminal nitrogen (N₂) is highly nucleophilic, making it a prime target for cyclization reactions.

- Coordination: The sulfur and nitrogen atoms can act as a bidentate ligand (N,S-donor) for metal coordination, a property critical for its use in perovskite stabilization.
- H-Bonding: The N-H protons serve as hydrogen bond donors, facilitating interaction with halide ions (e.g., I⁻ in perovskites).

Structural Visualization

Caption: Functional decomposition of 4-Fluorobenzothiohydrazide, highlighting the interplay between the fluorinated core and the reactive thiohydrazide tail.

Synthesis & Preparation Protocols

The synthesis of the hydrochloride salt typically proceeds via the thionation of the corresponding hydrazide, followed by salt formation.

Primary Route: Lawesson's Reagent Method

This method is preferred for its high yield and functional group tolerance.

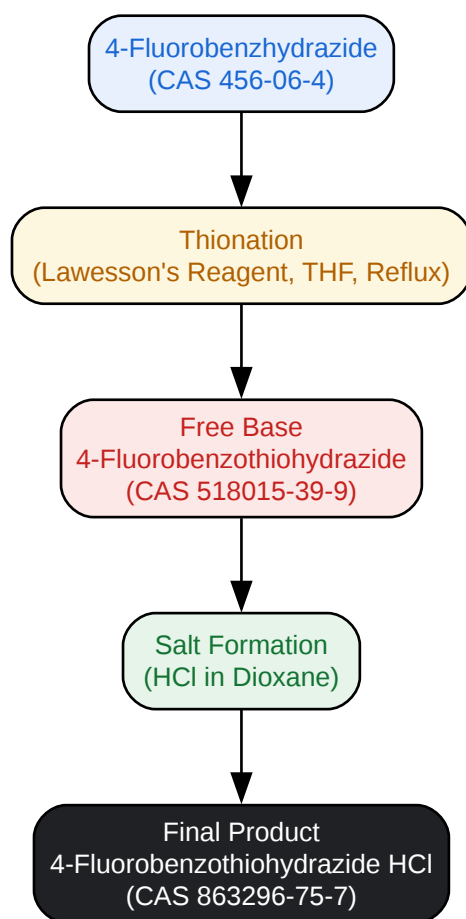
Reagents:

- 4-Fluorobenzhydrazide (Precursor)[4]
- Lawesson's Reagent (Thionating agent)[6][8][9][10]
- Anhydrous THF or Toluene
- HCl in Dioxane (4M)

Step-by-Step Protocol:

- Thionation:
 - Dissolve 10 mmol of 4-Fluorobenzhydrazide in 50 mL of anhydrous THF.
 - Add 6 mmol (0.6 eq) of Lawesson's Reagent.

- Reflux the mixture under nitrogen atmosphere for 2–4 hours. Monitor by TLC (the thiohydrazide is less polar than the hydrazide).
- Note: The reaction mixture may turn yellow/orange due to the formation of the thio-derivative.
- Work-up:
 - Cool to room temperature.[3]
 - Concentrate the solvent under reduced pressure.
 - Purify the residue via column chromatography (SiO₂, Hexane/EtOAc gradient) to isolate the Free Base (4-Fluorobenzothiohydrazide).
- Salt Formation:
 - Dissolve the purified free base in a minimal amount of diethyl ether or methanol.
 - Dropwise add 4M HCl in dioxane (1.1 eq) at 0°C.
 - A precipitate (the hydrochloride salt) will form immediately.
 - Filter, wash with cold ether, and dry under vacuum to obtain **4-Fluorobenzothiohydrazide hydrochloride**.



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Caption: Synthetic pathway converting the hydrazide precursor to the target hydrochloride salt via Lawesson's thionation.

Applications & Mechanism of Action

A. Materials Science: Perovskite Solar Cells (PSC)

Recent high-impact research (2024-2026) has identified 4-Fluorobenzothiohydrazide (FBTH) as a critical additive for stabilizing inorganic perovskite films (e.g., CsPbI₃).

- **Defect Passivation:** The sulfur atom in the thiohydrazide group coordinates with under-coordinated Lead (Pb²⁺) defects at the grain boundaries, reducing non-radiative recombination.
- **Iodine Suppression:** The hydrazine moiety forms strong N-H[11]...I hydrogen bonds, which suppresses the migration of Iodide ions (I⁻) and prevents the formation of volatile Iodine (I₂),

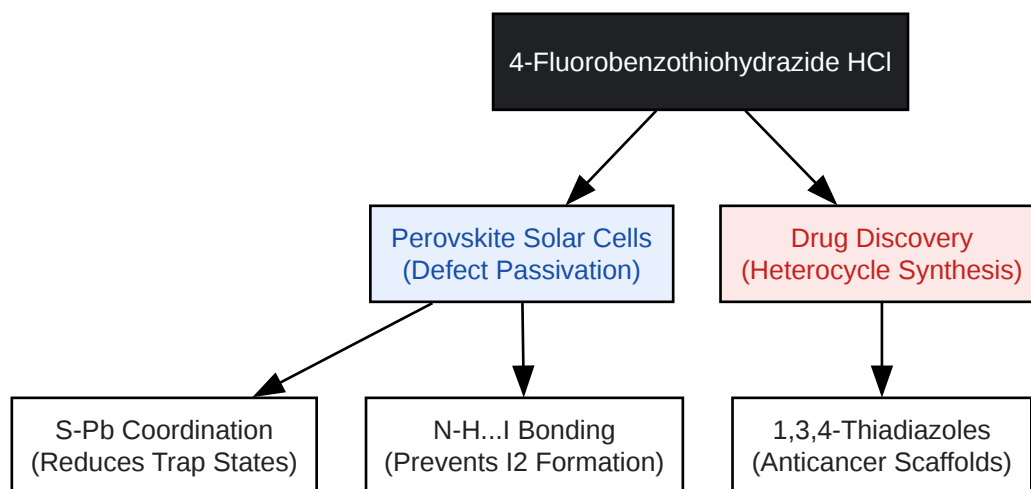
a major degradation pathway.

- Result: Significant enhancement in Power Conversion Efficiency (PCE) and operational stability.[11]

B. Medicinal Chemistry: Heterocycle Synthesis

The compound is a "linchpin" intermediate for synthesizing 1,3,4-thiadiazoles and 1,2,4-triazoles, which are privileged scaffolds in oncology and antimicrobial research.

- Reaction with Aldehydes: Condensation with aromatic aldehydes yields thiohydrazones, which can be oxidatively cyclized to 2,5-disubstituted-1,3,4-thiadiazoles.
- Reaction with Acids: Direct cyclization with carboxylic acids in the presence of POCl_3 yields similar thiadiazole derivatives.



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Caption: Dual-application map illustrating the compound's role in stabilizing perovskite lattices and constructing bioactive heterocycles.

Safety & Handling

- Hazards: As a hydrochloride salt of a thio-compound, it may release trace hydrogen sulfide (H_2S) or HCl vapors if heated or exposed to strong acids. It is likely an irritant to eyes, respiratory system, and skin (H315, H319, H335).[7]

- Storage: Hygroscopic. Store at -20°C under an inert atmosphere (Argon/Nitrogen). Keep away from moisture to prevent hydrolysis of the thioamide bond.
- Disposal: Treat with bleach (sodium hypochlorite) to oxidize the sulfur moiety before disposal, neutralizing potential odors.

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